molecular formula C4H11N B1276693 (S)-(+)-2-Aminobutane CAS No. 513-49-5

(S)-(+)-2-Aminobutane

Cat. No.: B1276693
CAS No.: 513-49-5
M. Wt: 73.14 g/mol
InChI Key: BHRZNVHARXXAHW-BYPYZUCNSA-N
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Description

(S)-(+)-2-Aminobutane, also known as (S)-(+)-sec-Butylamine, is an organic compound with the molecular formula C4H11N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Aminobutane can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-butene using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the resolution of racemic 2-aminobutane using chiral acids to separate the enantiomers.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-butanone oxime. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-Aminobutane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

(S)-(+)-2-Aminobutane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

    Biology: It is used in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amines.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Aminobutane involves its interaction with various molecular targets. As a chiral amine, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes by binding to their active sites.

Comparison with Similar Compounds

  • ®-(-)-2-Aminobutane
  • 1-Aminobutane
  • 2-Amino-2-methylpropane

Comparison: (S)-(+)-2-Aminobutane is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to ®-(-)-2-Aminobutane, it has different enantiomeric properties, leading to different interactions in chiral environments. 1-Aminobutane lacks the chiral center, making it less specific in its interactions. 2-Amino-2-methylpropane, while also a chiral amine, has a different carbon skeleton, leading to different reactivity and applications.

Properties

IUPAC Name

(2S)-butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZNVHARXXAHW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883416
Record name (2S)-2-Butanamine
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Molecular Weight

73.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

513-49-5
Record name (S)-sec-Butylamine
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Record name 2-Butanamine, (S)-
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Record name 2-Butanamine, (2S)-
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Record name (2S)-2-Butanamine
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Record name (S)-sec-butylamine
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Record name 2-BUTANAMINE, (S)-
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Synthesis routes and methods

Procedure details

A mixture of 18.1 g (1.1 moles) of anhydrous ammonia, 27.5 g (0.5 mole) of cis, trans-2-butenes, 79.1 g of water and 43.5 g (0.10 mole) of ammonium iodide were charged to a 300 cm3 stainless steel autoclave. The autoclave was heated to 335° C. and held there for five hours with agitation; the maximum system pressure was 3,100 psig. A total of 3.3 g of mono-sec-butylamine, 0.01 g of di-sec-butylamine, 0.42 g of mono-n-butylamine, 1.29 g of sec-butyl alcohol, 0.06 g n-butyl alcohol, 0.35 g methylethylketone and 0.93 g of a hydrocarbon oil were obtained, corresponding to a 2-butene conversion of 19.9%, an amines yield of 52.1%, an alcohol yield of 25.9%, MEK yield of 5.0% and an oil yield of 17.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-2-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
79.1 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the synthesis of (S)-(+)-2-Aminobutane?

A1: this compound can be synthesized with high optical purity from (S)-(+)-2-aminobutanol. [] This specific synthetic route allows for the preparation of the desired enantiomer, which is crucial for applications where chirality plays a significant role.

Q2: Has this compound been used in the synthesis of other compounds?

A2: Yes, this compound has been utilized as a chiral building block in organic synthesis. For example, it has been employed in the synthesis of monothio- and dithioimides with potential liquid crystal properties. [] This highlights the versatility of this compound in constructing more complex molecules with specific applications.

Q3: Are there any studies investigating the interaction of this compound with biological systems?

A3: Research has explored the interaction of this compound with serotonin receptors, specifically 5-HT2 receptors. [] This is particularly relevant as 5-HT2 receptors are implicated in various neurological processes. Studies have investigated the structure-activity relationships of d-lysergic acid amides, including the this compound amide, demonstrating its ability to bind to these receptors. []

Q4: What is the significance of chirality in the context of this compound's biological activity?

A4: Chirality plays a crucial role in the biological activity of this compound. Studies comparing the (R)- and (S)-2-butylamides of d-lysergic acid, which include this compound as part of their structure, showed that the (R)-isomer exhibited greater potency in behavioral and binding assays. [] This difference in activity emphasizes the importance of stereochemistry in drug-receptor interactions.

Q5: Has this compound been used in spectroscopic studies?

A5: Yes, this compound has been used in Resonance-Enhanced Two-Photon Ionization (R2PI) spectroscopic studies to investigate monosolvation effects in chiral fluoroorganic compounds. [] This technique provides valuable insights into molecular interactions and conformational preferences.

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